Omphalotin A

N-methylation density proteolytic stability peptide macrocycle

Omphalotin A is the founding borosin-class RiPP macrocycle with nine backbone N-methylations across 12 residues—a 75% N-methylation density unattainable via solid-phase peptide synthesis without epimerization. This selective Meloidogyne incognita nematicide (2.5–10 mg/L in vivo efficacy) shows no antibacterial, antifungal, or insecticidal activity at 4 g/kg, making it the ideal benchmark for N-methylation SAR, nematicide screening, formulation development, and ecotoxicology reference. Procurement as authenticated analytical standard ensures reliable HPLC retention-time calibration, MS/MS fragmentation reference, and bioactivity benchmarking for heterologous borosin production and field-trial positive controls.

Molecular Formula C69H115N13O12
Molecular Weight 1318.7 g/mol
Cat. No. B12363023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmphalotin A
Molecular FormulaC69H115N13O12
Molecular Weight1318.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)N(CC(=O)N(C(C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N(C(C(=O)N1)C(C)C)C)CC2=CNC3=CC=CC=C32)C)C(C)CC)C)C(C)C)C)C(C)CC)C)C(C)C)C)C)C(C)C)C)C(C)C)C
InChIInChI=1S/C69H115N13O12/c1-26-43(14)54-64(89)79(22)58(42(12)13)69(94)80(23)56(40(8)9)65(90)76(19)37-52(85)77(20)57(41(10)11)68(93)82(25)60(45(16)28-3)67(92)75(18)36-51(84)72-53(38(4)5)63(88)81(24)59(44(15)27-2)66(91)74(17)35-50(83)71-49(33-46-34-70-48-32-30-29-31-47(46)48)62(87)78(21)55(39(6)7)61(86)73-54/h29-32,34,38-45,49,53-60,70H,26-28,33,35-37H2,1-25H3,(H,71,83)(H,72,84)(H,73,86)/t43-,44-,45-,49-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1
InChIKeyRPRXGEAIZUOLRT-SNXGSGAFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omphalotin A Compound Guide: Procurement Criteria for the Fungal Cyclododecapeptide with Nine N-Methylations


Omphalotin A (CAS: 186511-50-2; C₆₉H₁₁₅N₁₃O₁₂; MW: 1318.73) is a ribosomally synthesized and post-translationally modified peptide (RiPP) macrocycle produced by the basidiomycete Omphalotus olearius [1]. It is a 12-residue cyclododecapeptide characterized by an extraordinary nine backbone N-methylations out of its twelve amino acid residues—a level of N-methylation that is exceptionally rare among naturally occurring cyclic peptides [2]. Omphalotin A is the founding member of the borosin class of peptide natural products and exhibits selective nematicidal activity against the plant-pathogenic root-knot nematode Meloidogyne incognita, with no phytotoxic, antibacterial, or antifungal activities reported [3].

Why Generic Nematicidal Peptides or Simple N-Methylated Analogs Cannot Substitute for Omphalotin A


Backbone N-methylation fundamentally alters peptide conformation, membrane permeability, and proteolytic stability compared to unmethylated analogs [1]. While synthetic approaches can introduce isolated N-methylations, achieving nine site-specific backbone N-methylations within a single 12-residue macrocycle via chemical synthesis is technically prohibitive due to epimerization risks and coupling inefficiencies inherent to solid-phase peptide synthesis with methylated building blocks [2]. Omphalotin A is produced ribosomally with a self-sacrificing precursor methyltransferase (OphMA) that autocatalytically installs all nine N-methylations at physiological pH without racemization—a biosynthesis platform that cannot be replicated through generic peptide synthesis methods [3]. Furthermore, the natural borosin variants (omphalotins A-I, lentinulin A, dendrothelin A) differ in methylation pattern, amino acid sequence, and bioactivity, meaning that even in-class compounds are not functionally interchangeable [4].

Quantitative Differentiation Evidence: Omphalotin A vs. Structural and Functional Comparators


Backbone N-Methylation Density: Omphalotin A vs. Cyclosporin A and Other Therapeutic Cyclic Peptides

Omphalotin A possesses nine backbone N-methylations out of its 12 amino acid residues (75% N-methylation density), representing the highest N-methylation density among characterized naturally occurring cyclic peptides [1]. In direct comparison, the immunosuppressant cyclosporin A contains seven N-methylations out of 11 residues (64% density), while bouvardin contains four N-methylations out of six residues (67% density) [1]. Higher N-methylation density is correlated with enhanced proteolytic stability and improved membrane permeability in peptide therapeutics [2].

N-methylation density proteolytic stability peptide macrocycle RiPP

In Vitro Nematicidal Activity Against Meloidogyne incognita: Comparative LD50/Toxicity Profile

Omphalotin A achieved 50% mortality of Meloidogyne incognita (root-knot nematode) at a concentration of 2.0 mg/L after one hour of exposure in vitro [1]. In contrast, the compound exhibited only weak activity against the saprophytic nematode Caenorhabditis elegans, demonstrating target selectivity [2]. At 100 μg/mL, Omphalotin A showed only weak cytotoxicity, and no phytotoxic, antibacterial, or antifungal activities were detected in standardized assays [2]. This selective toxicity profile distinguishes Omphalotin A from broad-spectrum nematicides such as avermectins, which exhibit potent activity against C. elegans and other non-target organisms [3].

nematicidal activity Meloidogyne incognita crop protection LD50

Bioactivity Comparison: Omphalotin A vs. Natural Borosin Variants Lentinulin A and Dendrothelin A

Heterologous production and bioactivity testing of natural omphalotin variants revealed that lentinulin A (from Lentinula edodes) and dendrothelin A (from Dendrothele bispora) differ from omphalotin A in both amino acid sequence and N-methylation pattern, resulting in divergent bioactivity profiles [1]. Specifically, omphalotin A contains nine N-methylations and exhibits potent nematicidal activity, while the variants show altered methylation patterns that correlate with reduced or modified bioactivity against M. incognita [1]. This demonstrates that the precise pattern of N-methylation, not merely the total count, determines biological function.

borosin lentinulin A dendrothelin A structure-activity relationship

In Vivo Glasshouse Efficacy: Complete Crop Protection at Defined Concentrations

In glasshouse (greenhouse) trials, Omphalotin A provided complete protection of cucumber and lettuce seedlings against M. incognita infection when applied at concentrations between 2.5 and 10 mg/L [1]. In agar incorporation assays, infection of cucumber seedlings was prevented at Omphalotin A concentrations of 1 mg/L and higher [1]. These in vivo protective concentrations are consistent with the in vitro activity threshold (2.0 mg/L for 50% mortality within 1 hour), indicating that in vitro potency translates directly to in vivo crop protection efficacy [1].

in vivo efficacy glasshouse trial cucumber protection lettuce protection

Biosynthetic Accessibility: Ribosomal vs. Nonribosomal vs. Synthetic Routes for Multiply N-Methylated Macrocycles

Omphalotin A is produced via a ribosomal biosynthetic pathway involving the self-sacrificing methyltransferase OphMA, which autocatalytically installs nine N-methylations at pH 7 without racemization [1]. In contrast, synthetic N-methylation of amide bonds typically requires strong bases that can cause epimerization of adjacent amino acids and remove protecting groups, making total chemical synthesis of omphalotin A challenging [2]. Nonribosomal peptide synthetase (NRPS) pathways can produce N-methylated peptides but require methylated amino acid building blocks prior to peptide bond formation, limiting flexibility for generating novel analogs [1]. The RiPP biosynthetic platform for omphalotin A has been successfully transferred to heterologous hosts (E. coli and yeast), enabling scalable production and combinatorial biosynthesis of novel backbone N-methylated macrocycles [3].

biosynthesis RiPP OphMA heterologous production

Host Range Selectivity: Differential Sensitivity Across Nematode Species

Omphalotin A exhibits differential nematicidal activity across nematode species. While M. incognita showed 50% mortality at 2.0 mg/L within one hour, Heterodera schachtii (sugar beet cyst nematode), Radopholus similis (burrowing nematode), and Pratylenchus penetrans (lesion nematode) were affected only at higher concentrations [1]. Additionally, Omphalotin A showed no insecticidal activity against Plutella xylostella, Phaedon cochleariae, or Spodoptera frugiperda at concentrations up to 4 g/kg in feeding assays [1]. This species-specific activity profile differs from broad-spectrum nematicides such as fosthiazate or oxamyl, which typically show activity across multiple nematode genera and may affect non-target arthropods.

host range species selectivity Heterodera schachtii Radopholus similis

Optimal Application Scenarios for Omphalotin A Procurement in Research and Industrial Settings


Structure-Activity Relationship (SAR) Studies of Backbone N-Methylation in Cyclic Peptides

Omphalotin A serves as the benchmark compound for investigating the pharmacological consequences of extensive backbone N-methylation. With nine N-methylations out of 12 residues (75% density), it represents the upper bound of natural N-methylation density for comparative SAR studies [1]. Researchers investigating the relationship between N-methylation density and membrane permeability, proteolytic stability, or oral bioavailability should use Omphalotin A as the high-methylation reference standard against which lower-methylation analogs (e.g., cyclosporin A at 64% density) are compared [1]. The heterologous expression system established in E. coli and yeast further enables site-directed mutagenesis of the OphMA precursor to generate systematic N-methylation variants for controlled SAR investigations [2].

Agricultural Nematicide Discovery and Crop Protection Formulation Development

Omphalotin A is directly applicable as a lead compound for nematicide development targeting Meloidogyne incognita, the most economically damaging root-knot nematode species worldwide. The compound's demonstrated in vivo efficacy at 2.5-10 mg/L in glasshouse trials with cucumber and lettuce establishes a validated concentration range for formulation development [3]. Procurement of Omphalotin A is indicated for: (1) baseline potency determination in nematicide screening cascades; (2) formulation compatibility studies (soil drench, seed treatment, granular application); (3) field trial reference standards; and (4) resistance monitoring programs where a selective, non-organophosphate/non-carbamate mode-of-action compound is required as a positive control [3].

RiPP Biosynthesis Engineering and Combinatorial Biosynthesis Platforms

The Omphalotin A biosynthetic gene cluster (ophMA and ophP) provides a validated platform for combinatorial biosynthesis of novel backbone N-methylated peptide macrocycles [2]. Procurement of authentic Omphalotin A is essential as an analytical standard for: (1) HPLC method development and retention time calibration for monitoring heterologous production; (2) MS/MS fragmentation pattern reference for structure elucidation of novel borosin analogs; (3) bioactivity benchmarking in nematicidal assays when testing engineered variants [4]. The demonstrated substrate plasticity of OphMA enables production of non-natural N-methylated macrocycles when supplied with variant core peptide sequences, but Omphalotin A remains the necessary positive control for validating successful heterologous expression and enzyme activity [2].

Selectivity Profiling in Ecotoxicology and Non-Target Organism Risk Assessment

Omphalotin A's established selectivity profile—potent activity against M. incognita with weak activity against C. elegans, no antibacterial/antifungal activity, and no insecticidal activity at 4 g/kg—makes it an ideal reference compound for comparative ecotoxicology studies [3][5]. Procurement is indicated for laboratories conducting: (1) tiered non-target organism testing where a selective nematicide is required as a positive control; (2) comparative risk assessment of novel nematicides against a benchmark with known environmental safety margins; (3) mode-of-action studies to identify molecular targets that differ between plant-parasitic and free-living nematodes [5]. Omphalotin A's unique selectivity distinguishes it from broad-spectrum nematicides and positions it as a critical tool for understanding nematode-specific vulnerability pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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